- Preparation of 2,2,4,4-tetrasubstituted 1,3,5-cyclohexanetriones from cyclobutan-1,3-diones., World Intellectual Property Organization, , ,

Cas no 933-52-8 (tetramethylcyclobutane-1,3-dione)

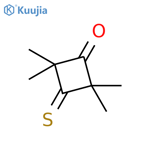

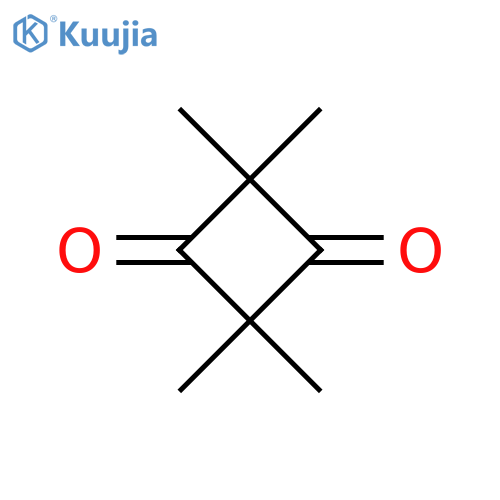

933-52-8 structure

Nome del prodotto:tetramethylcyclobutane-1,3-dione

tetramethylcyclobutane-1,3-dione Proprietà chimiche e fisiche

Nomi e identificatori

-

- tetramethylcyclobutane-1,3-dione

- Tetramethyl-1,3-cyclobutanedione [Precursor to Dimethyl Ketene]

- 2,2,4,4-tetramethylcyclobutane-1,3-dione

- Tetramethyl-1.3-cyclobutanedione

- TETRAMETHYL-1,3-CYCLOBUTANEDIONE

- Dimethyl Ketene Dimer

- 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

- 2,2,4,4-Tetramethylcyclobutanedione

- NSC 46472

- NSC 72172

- 1,3-Cyclobutanedione, tetramethyl- (6CI)

- 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (ACI)

- Tetramethylcyclobuta-1,3-dione

- 2,2,4,4-tetramethylcyclobutan-1,3-dione

- WLN: L4V CVTJ B1 B1 D1 D1

- 2,2,4,4-tetramethyl-cyclobutane-1,3-dione

- 2,4,4-Tetramethyl-1,3-cyclobutanedione

- RT4AQ22KS4

- 1,3,3-Tetramethylcyclobutanedione

- 1.1.3.3-Tetramethylcyclobutandion-2.4

- AI3-15918

- AKOS004910158

- HSDB 5522

- NSC72172

- DTXCID2024745

- 2,4,4-Tetramethylcyclobutanedione

- SY048707

- InChI=1/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H

- D0258

- J-640318

- SCHEMBL820210

- NSC-46472

- P10002

- 2,2,4,4-Tetramethyl cyclobutane-1,3-dione

- NSC-72172

- 1,1,3,3-Tetramethylcyclobutanedione

- Tetramethyl-1,3-cyclobutanedione, 99%

- CS-0047858

- NSC46472

- 2, 2,4,4-tetramethyl-1,3-cyclobutanedione

- CAS-933-52-8

- J-800321

- Tox21_301434

- UNII-RT4AQ22KS4

- 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-

- SB12445

- AS-50366

- Q27288281

- NCGC00256072-01

- EINECS 213-269-6

- CHEMBL3183999

- 933-52-8

- DTXSID4044745

- NCIOpen2_000393

- NS00039549

- MFCD00001331

- EN300-160112

-

- MDL: MFCD00001331

- Inchi: 1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3

- Chiave InChI: RGCDVHNITQEYPO-UHFFFAOYSA-N

- Sorrisi: O=C1C(C)(C)C(=O)C1(C)C

Proprietà calcolate

- Massa esatta: 140.08400

- Massa monoisotopica: 140.08373

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: 167

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 34.1

- Conta Tautomer: niente

- XLogP3: 1.7

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.995±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 112.0 to 115.0 deg-C

- Punto di ebollizione: 95-159 °C/750 mmHg(lit.)

- Punto di infiammabilità: 74.3±17.4 ºC,

- Indice di rifrazione: 1.4368 (589.3 nm 20 ºC)

- Solubilità: Leggermente solubile (29 g/l) (25°C),

- PSA: 34.14000

- LogP: 1.19060

- Solubilità: Non determinato

tetramethylcyclobutane-1,3-dione Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319

- Dichiarazione di avvertimento: P261-P302+P352-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: S24/25

- RTECS:GU1775000

- TSCA:Yes

- Condizioni di conservazione:Sealed in dry,Room Temperature

tetramethylcyclobutane-1,3-dione Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16297-10g |

Tetramethylcyclobutane-1,3-dione, 99% |

933-52-8 | 99% | 10g |

¥589.00 | 2023-02-25 | |

| Ambeed | A522670-100g |

Tetramethylcyclobutane-1,3-dione |

933-52-8 | 99% | 100g |

$83.0 | 2025-02-19 | |

| Apollo Scientific | OR933088-100g |

Tetramethylcyclobutane-1,3-dione |

933-52-8 | 99+% | 100g |

£67.00 | 2025-02-20 | |

| Enamine | EN300-160112-0.25g |

tetramethylcyclobutane-1,3-dione |

933-52-8 | 95% | 0.25g |

$19.0 | 2023-05-24 | |

| Enamine | EN300-160112-100.0g |

tetramethylcyclobutane-1,3-dione |

933-52-8 | 95% | 100g |

$279.0 | 2023-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T47720-5g |

Tetramethylcyclobutane-1,3-dione |

933-52-8 | 99% | 5g |

¥30.0 | 2024-07-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161562-100g |

tetramethylcyclobutane-1,3-dione |

933-52-8 | >99.0%(GC) | 100g |

¥552.90 | 2023-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161562-5g |

tetramethylcyclobutane-1,3-dione |

933-52-8 | >99.0%(GC) | 5g |

¥68.90 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0258-5g |

tetramethylcyclobutane-1,3-dione |

933-52-8 | 99.0%(GC) | 5g |

¥625.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T47720-500g |

Tetramethylcyclobutane-1,3-dione |

933-52-8 | 99% | 500g |

¥1921.0 | 2024-07-18 |

tetramethylcyclobutane-1,3-dione Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: (Trifluoromethyl)trimethylsilane Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, 0 - 5 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, 0 - 5 °C

Riferimento

- Studies on reactions of thioketones with trimethyl(trifluoromethyl)silane catalyzed by fluoride ions, Helvetica Chimica Acta, 2002, 85(6), 1644-1658

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Chloroform ; rt

Riferimento

- 2,2,4,4-Tetramethylcyclobutane-1-one-3-thione, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-6

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Catalysts: Trifluoroacetic acid Solvents: Tetrahydrofuran , Water

Riferimento

- 1,3-dipolar cycloadditions. Part 122; cycloadditions of "thiocarbonyl ylides" with tetracyanoethylene (=ethenetetracarbonitrile): interception of intermediates, Helvetica Chimica Acta, 2001, 84(6), 1805-1820

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Oxygen Solvents: Isopropanol

Riferimento

- 2,2,4,4-Tetramethylcyclobutane-1,3-dithione, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

tetramethylcyclobutane-1,3-dione Raw materials

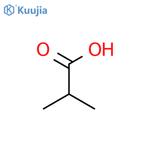

- 2-Methylpropanoic acid

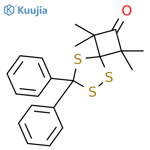

- 2,2,4,4-tetramethyl-3-sulfanylidenecyclobutan-1-one

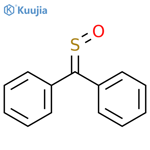

- Methanethione, diphenyl-, S-oxide

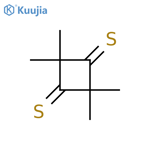

- 1,3-Cyclobutanedithione,2,2,4,4-tetramethyl-

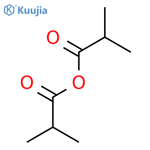

- Isobutyric anhydride

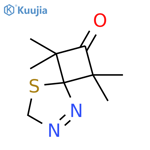

- 8-Thia-5,6-diazaspiro[3.4]oct-5-en-2-one, 1,1,3,3-tetramethyl-

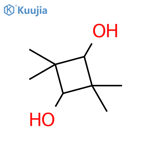

- 2,2,4,4-tetramethylcyclobutane-1,3-diol

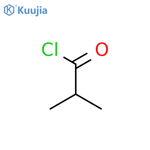

- Isobutyryl chloride

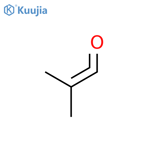

- 1-Propen-1-one,2-methyl- (9CI)

tetramethylcyclobutane-1,3-dione Preparation Products

tetramethylcyclobutane-1,3-dione Letteratura correlata

-

1. Index pages

-

Tomá? Slanina,Peter ?ebej Photochem. Photobiol. Sci. 2018 17 692

-

Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393

-

4. 240. Measurements of the electric polarisations of the vapours of some substances having anomalous dipole moments, and their bearing on the theory of atom polarisationI. E. Coop,L. E. Sutton J. Chem. Soc. 1938 1269

-

5. The thermolysis of 2,2-dimethyl-1-vinylcyclobutaneJames S. Chickos,H. Monty Frey J. Chem. Soc. Perkin Trans. 2 1987 365

Categorie correlate

- Solventi e chimici organici Composti organici Aldeide/Cheto

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici cheton

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Composti carbonilici cheton

933-52-8 (tetramethylcyclobutane-1,3-dione) Prodotti correlati

- 3142-58-3(3,3-Dimethyl-2,4-pentanedione)

- 1118-71-4(Dipivaloylmethane)

- 7307-04-2(5,5-Dimethylhexane-2,4-dione)

- 2034406-63-6(N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-6-oxopiperidine-3-carboxamide)

- 1174847-42-7(3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine)

- 1804650-46-1(3-(Fluoromethyl)-4-iodo-5-nitro-2-(trifluoromethoxy)pyridine)

- 2229033-12-7(2-{1-(aminooxy)methylcyclopropyl}-3-chlorophenol)

- 2167866-64-8(2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole-5-carbaldehyde)

- 2171283-48-8(2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenyl}acetic acid)

- 2228598-68-1(2,2-dimethyl-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:933-52-8)Tetramethyl-1,3-cyclobutanedione

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:933-52-8)tetramethylcyclobutane-1,3-dione

Purezza:99%

Quantità:500g

Prezzo ($):317.0